REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][N:4]1[C:8]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[C:7]([OH:15])[C:6]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[N:5]1.I[CH2:23][CH2:24][CH3:25]>CCOCC>[CH3:3][N:4]1[C:8]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[C:7]([O:15][CH2:23][CH2:24][CH3:25])[C:6]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[N:5]1 |f:0.1|
|
Name
|
|
Quantity
|
0.92 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
1-methyl-3,5-diphenyl-4-pyrazolol
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CN1N=C(C(=C1C1=CC=CC=C1)O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
ICCC
|
Name
|
ice water
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solid is removed by filtration
|
Type
|
ADDITION
|
Details
|
added to dry DMF (30 ml)
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred
|
Type
|
WAIT
|
Details
|
After standing for 24 hours in the refrigerator
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
a tacky yellow solid is formed
|
Type
|
CUSTOM
|
Details
|
Recrystallization from hexane at -20° C
|
Type
|
CUSTOM
|
Details
|
affords an off-white solid, melting point 56°-57° C.
|
Reaction Time |
45 min |
Name
|
|
Type
|
|
Smiles
|
CN1N=C(C(=C1C1=CC=CC=C1)OCCC)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |